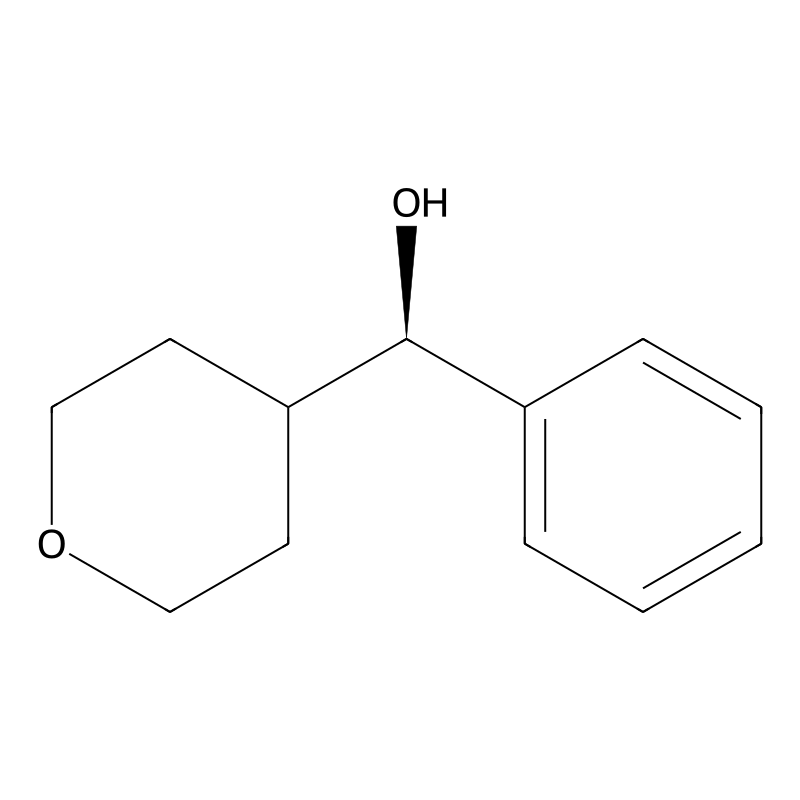

(R)-(Oxan-4-yl)(phenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-(Oxan-4-yl)(phenyl)methanol, also known as (αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol, is a chiral organic compound with the molecular formula CHO and a molar mass of 192.26 g/mol. This compound features a tetrahydrofuran ring fused with a phenyl group, making it structurally significant in organic chemistry. The presence of a hydroxymethyl group contributes to its reactivity and potential biological activities. Its unique structure allows it to participate in various

(R)-(Oxan-4-yl)(phenyl)methanol is versatile in terms of its chemical reactivity. Key types of reactions include:

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes using agents such as Dess-Martin periodinane or Jones reagent.

- Reduction: It can undergo reduction reactions to form alcohols or other reduced derivatives, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide .

These reactions highlight the compound's potential as a building block for more complex organic molecules.

Research indicates that (R)-(Oxan-4-yl)(phenyl)methanol exhibits notable biological activities, particularly as a chiral ligand in asymmetric synthesis. Its ability to influence stereochemistry enhances selectivity in catalytic processes, which is crucial in drug development and enzyme mechanism studies. The compound may also interact with specific biological targets, potentially leading to therapeutic applications .

The synthesis of (R)-(Oxan-4-yl)(phenyl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Oxane Ring: Starting materials are reacted under controlled conditions (e.g., using triphenylphosphine and di-isopropyl azodicarboxylate in toluene).

- Introduction of the Hydroxymethyl Group: The reaction mixture is treated with tetrahydrofuran and diethyl ether under cooling conditions.

- Purification: The product is purified through standard techniques such as recrystallization or chromatography to yield high purity .

Industrial production methods mirror these synthetic routes but are optimized for higher yields and scalability.

(R)-(Oxan-4-yl)(phenyl)methanol has diverse applications across various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.

- Biological Research: The compound is utilized in studies involving enzyme mechanisms and as a chiral ligand, enhancing the efficiency of asymmetric synthesis.

- Industrial Use: It finds application in the production of fine chemicals and serves as an intermediate in various industrial processes .

Studies on the interactions of (R)-(Oxan-4-yl)(phenyl)methanol with biological systems are ongoing. Its role as a chiral ligand suggests potential interactions with enzymes and receptors, which could modulate their activity. Understanding these interactions is critical for evaluating its therapeutic potential and optimizing its use in drug design .

Several compounds share structural similarities with (R)-(Oxan-4-yl)(phenyl)methanol, each possessing unique properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-(Oxan-4-yl)(phenyl)methanol | Enantiomer | Different biological activity due to chirality |

| (R)-(Oxan-4-yl)(methyl)methanol | Methyl group instead of phenyl | Affects reactivity and applications |

| (R)-Phenyl(oxan-2-yl)methanol | Different oxane structure | Variations in chemical properties and applications |

The uniqueness of (R)-(Oxan-4-yl)(phenyl)methanol lies in its specific chiral center combined with both oxane and phenyl groups, which provides distinct reactivity patterns and selectivity in various